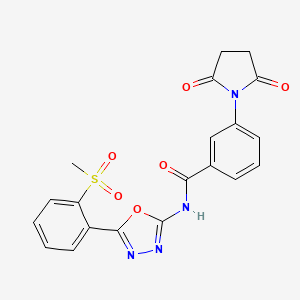
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O6S and its molecular weight is 440.43. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant and Antinociceptive Agent
This compound has been identified as a candidate for effective anticonvulsant and antinociceptive agents . It has demonstrated broad-spectrum protective activity in various mouse models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. Its efficacy in formalin-induced tonic pain suggests potential for development in epilepsy and neuropathic pain treatment.
DNA-Binding and Cleavage
Studies have shown that similar compounds can bind to DNA and induce cleavage . This property is significant for developing new therapeutic agents that target DNA, such as anticancer drugs, which work by interfering with the DNA of cancer cells.
Antimicrobial Activity
The compound’s derivatives have shown enhanced antimicrobial activities against bacteria like Bacillus subtilis and Escherichia coli . This suggests its potential use in developing new antibiotics or disinfectants.
Antioxidant Activity
The same studies indicating antimicrobial properties also revealed significant antioxidant activity . Antioxidants are crucial in protecting cells from damage caused by free radicals, and this compound could be used in research related to aging and chronic diseases.
Inhibition of Central Sodium/Calcium Currents
The compound’s ability to inhibit central sodium/calcium currents is another promising application . This could be relevant in the study of neurological disorders where such currents play a role in disease pathology.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism
The antagonism of the TRPV1 receptor by this compound suggests potential applications in pain management research . TRPV1 is known to mediate pain perception, and its inhibition could lead to new pain relief medications.
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-3-2-7-14(15)19-22-23-20(30-19)21-18(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEAOPDOYCCWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)
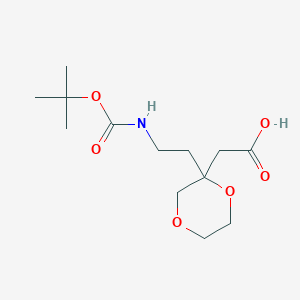
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

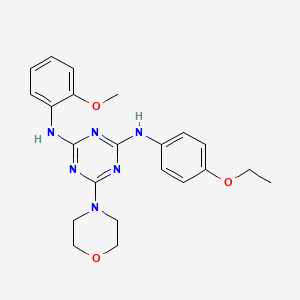
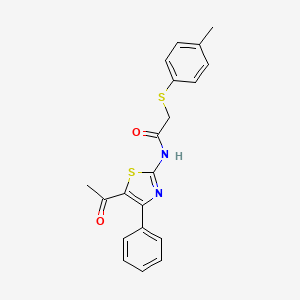
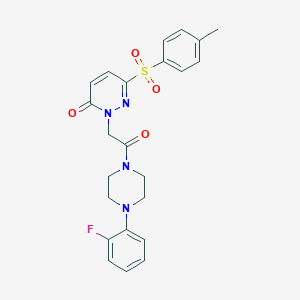

![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
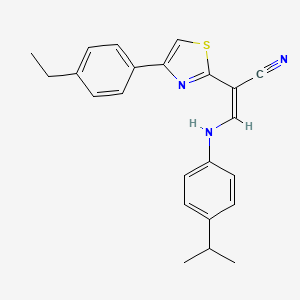
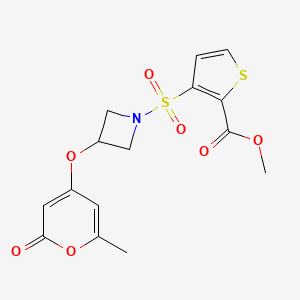
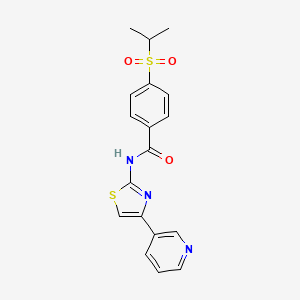
![{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine](/img/structure/B2985235.png)